molecular formula C15H20O2 B1628885 Phenyl cyclohexanepropionate CAS No. 94157-86-5

Phenyl cyclohexanepropionate

Cat. No.: B1628885
CAS No.: 94157-86-5
M. Wt: 232.32 g/mol
InChI Key: RNUPUCDUAIHDBO-UHFFFAOYSA-N
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Description

However, structurally related compounds, such as allyl cyclohexanepropionate, methyl cyclohexanepropionate, and ethyl cyclohexanepropionate, are well-characterized in industrial, pharmaceutical, and entomological contexts. These esters share a cyclohexanepropionate backbone but differ in their ester substituents, leading to distinct physicochemical properties and applications. This article focuses on these analogs, leveraging available data to draw comparisons.

Properties

CAS No.

94157-86-5

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

phenyl 3-cyclohexylpropanoate

InChI

InChI=1S/C15H20O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2

InChI Key

RNUPUCDUAIHDBO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCC(=O)OC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)CCC(=O)OC2=CC=CC=C2

Other CAS No.

94157-86-5

Origin of Product

United States

Chemical Reactions Analysis

Hydrogenation of Cinnamic Acid Derivatives

The hydrogenation of methyl cinnamate to methyl cyclohexylpropionate is a critical precursor step for synthesizing cyclohexylpropionate esters. Key parameters include:

ParameterOptimal Conditions (Raney Ni Catalyst)Yield/OutcomeSource
Temperature60–140°C>90% conversion
Pressure0.2–10 MPa90–95% yield
Catalyst Loading0.01–0.1 wt% (Raney Ni)Chrom. purity >99%

This reaction proceeds via catalytic hydrogenation of the aromatic ring and double bond (Figure 3 in ), with palladium and ruthenium catalysts showing higher activity for double-bond reduction compared to platinum .

Esterification of Cyclohexylpropionic Acid

Direct esterification of 3-cyclohexylpropionic acid with allyl alcohol (5:1 molar excess) using p-toluenesulfonic acid yields allyl cyclohexylpropionate:

ParameterConditionsOutcomeSource
SolventHexane (azeotropic agent)100% conversion
Reaction Time4–6 hoursPurity >99%
Temperature69–74°CNo residual acid

This method avoids the need for intermediate purification of methyl esters .

Biological Activity of Structural Analogues

3-Arylpropionate esters demonstrate acaricidal activity against Psoroptes cuniculi. For example:

CompoundEC₅₀ (μg/mL)Structure-Activity InsightSource
Ethyl 3-phenylpropionate12.4Electron-withdrawing groups ↑ activity
Methyl 3-(4-Cl-phenyl)propionate8.7Halogen substitution enhances potency

Such analogues are synthesized via NaBH₄/CuCl-mediated reduction of α,β-unsaturated esters .

Analytical Characterization

  • GC-MS : Allyl cyclohexylpropionate exhibits a molecular ion peak at m/z 196 (base peak) and fragmentation patterns consistent with cyclohexylpropionate esters .

  • NMR : Key signals include δ 5.8–6.1 (allyl protons) and δ 1.2–1.8 (cyclohexyl CH₂) .

Comparison with Similar Compounds

Key Findings :

  • Interference Resistance : Unlike phenylephrine formulations, cyclohexanepropionates show minimal interference from excipients (e.g., glucose, starch) in industrial applications .

Industrial and Environmental Considerations

  • Allyl Cyclohexanepropionate : Requires stringent safety protocols in cosmetics due to irritation risks .
  • Methyl Cyclohexanepropionate : Environmental persistence is a concern in agricultural pest management .
  • Regulatory Status : GRAS (Generally Recognized as Safe) for food-grade allyl derivatives under controlled concentrations .

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